molecular formula C17H16N2O6S B6412828 2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid CAS No. 1261981-74-1

2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid

Cat. No.: B6412828
CAS No.: 1261981-74-1
M. Wt: 376.4 g/mol
InChI Key: YDEXTIFYTDMFSY-UHFFFAOYSA-N
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Description

2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a nitro group, a pyrrolidinylsulfonyl group, and a phenyl group attached to the benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. The use of advanced technologies and equipment, such as automated reactors and purification systems, can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group and the pyrrolidinylsulfonyl group play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid can be compared with other similar compounds, such as:

    2-Nitrobenzoic acid: Lacks the pyrrolidinylsulfonyl and phenyl groups, resulting in different chemical and biological properties.

    4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid:

    2-Amino-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid: Formed by the reduction of the nitro group, exhibiting different chemical behavior and biological activity.

Properties

IUPAC Name

2-nitro-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c20-17(21)15-7-6-13(11-16(15)19(22)23)12-4-3-5-14(10-12)26(24,25)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEXTIFYTDMFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692334
Record name 3-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-74-1
Record name 3-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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